2-(2,4-dichlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4/c22-14-4-6-18(16(23)10-14)29-12-20(26)24-15-5-3-13-7-8-25(17(13)11-15)21(27)19-2-1-9-28-19/h3-6,10-11,19H,1-2,7-9,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPLDXFEMDQJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic molecule with potential applications in various fields, including pharmaceuticals and agricultural sciences. This article explores its biological activity, including mechanisms of action, effects on biological systems, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C21H20Cl2N2O4
- Molecular Weight: 435.3 g/mol
- IUPAC Name: 2-(2,4-dichlorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
- Purity: Typically around 95%.
Structural Representation
The structural formula can be represented as follows:
The biological activity of this compound is primarily influenced by its structural components:
- Dichlorophenoxy Group: This moiety is known for its herbicidal properties and potential effects on plant growth regulation.
- Indolin Derivative: Indoles and indolins are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Effects
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects:
Anti-inflammatory Activity
Research shows that derivatives of 2,4-dichlorophenoxyacetic acid (a related compound) can selectively inhibit cyclooxygenase (COX)-2 enzymes, which are involved in inflammatory processes . This suggests that the compound may possess similar anti-inflammatory properties.
Neuroprotective Effects
In studies involving neurotoxicity models, compounds with similar structures have demonstrated protective effects against neuronal damage by modulating acetylcholinesterase (AChE) activity. For instance, 2,4-Dichlorophenoxyacetic acid was shown to decrease AChE activity significantly in animal models . This modulation could indicate a potential neuroprotective role for the compound.
Toxicological Considerations
Despite its potential benefits, the toxicity of compounds in this class must be considered. The dichlorophenoxy group has been associated with various toxicological effects in high doses:
- Behavioral Changes: Studies have reported significant decreases in spontaneous locomotor activity following exposure to related compounds .
- Myopathy Development: High doses have been linked to myopathy development due to decreased AChE activity .
Case Study 1: Anti-inflammatory Potential
A study explored the anti-inflammatory effects of various phenoxyacetic acid derivatives. Among these, the tested compounds showed significant inhibition of COX enzymes compared to standard references like 2,4-D. The energy values calculated for binding interactions suggested a strong affinity for the COX active site .
Case Study 2: Neuroprotective Effects
In a neurotoxicity assessment involving rat models treated with 2,4-Dichlorophenoxyacetic acid, researchers observed a marked reduction in AChE activity alongside behavioral changes indicative of neurotoxicity. Recovery was noted after 48 hours post-treatment when AChE levels returned to baseline .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural homology with several synthetic auxin agonists, anti-inflammatory agents, and agrochemicals:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Auxin Agonists (e.g., Compound 533) : The pyridinyl group in Compound 533 enhances solubility and receptor binding in plant hormone pathways, whereas the tetrahydrofuran-indolin group in the target compound may improve metabolic stability or CNS penetration .
- Anti-inflammatory Agents (e.g., Compound 81): The quinazolinone-thioalkylamide hybrid in Compound 81 confers COX-2 selectivity (IC50 = 116.73 mmol/kg) and reduced ulcerogenicity compared to Diclofenac. The target compound’s tetrahydrofuran moiety could modulate COX-2 affinity or pharmacokinetics .
- Agrochemical Analogues (e.g., Alachlor): Chlorinated acetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) target lipid biosynthesis in weeds. The dichlorophenoxy group in the target compound may offer herbicidal activity but requires empirical validation .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are absent, inferences can be drawn from analogues:
- Metabolic Stability: The indolin scaffold may resist oxidative degradation better than pyridine or quinazolinone systems, as seen in cytochrome P450 inhibition studies of similar indole derivatives .
- Bioavailability: Hybrid pharmacophore strategies (e.g., combining dichlorophenoxy and heterocyclic moieties) in Compound 81 improved anti-inflammatory efficacy. The target compound’s indolin-tetrahydrofuran hybrid could similarly enhance tissue penetration .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(2,4-dichlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide, and what are their respective yields and challenges?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of substituted phenols with acetamide intermediates. For example, analogous compounds are synthesized via activation of carboxylic acids (e.g., 1H-indole-2-carboxylic acid) using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Reaction monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) and purification through sodium bicarbonate washes are critical . Challenges include low overall yields (2–5% in similar syntheses) due to side reactions and the need for strict temperature control during reagent addition .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation employs and NMR (in DMSO-), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. For crystallography, intramolecular interactions (e.g., C–H···O) and intermolecular hydrogen bonds (N–H···O) are analyzed to confirm packing arrangements. Bond lengths and angles are compared to standard ranges (e.g., C–Cl: 1.73–1.76 Å; C=O: 1.21–1.23 Å) . Elemental analysis ensures purity within ±0.5% of theoretical values .
Q. What in vitro biological assays are used to evaluate its activity, and what models are appropriate?
- Methodological Answer : Common assays include enzyme inhibition studies (e.g., kinase or protease targets) and cytotoxicity screens using cell lines (e.g., cancer or microbial models). For phenoxyacetamide derivatives, receptor-binding assays (e.g., HER2/EGFR inhibition) are relevant, with IC values determined via dose-response curves. Positive controls (e.g., AZD8931 for kinase inhibition) and solvent controls (DMSO ≤0.1%) are essential to validate results .
Advanced Research Questions
Q. How can synthetic yields be optimized through reaction condition adjustments?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency compared to DCM.
- Catalyst screening : Alternatives to TBTU, such as HATU or EDCI, could reduce side products.
- Temperature gradients : Slow reagent addition at 0–5°C minimizes decomposition .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) improves separation of regioisomers .
Q. How do computational methods predict its interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model ligand-receptor interactions. Key parameters include:
- Binding affinity : Calculated ΔG values for the dichlorophenoxy moiety with hydrophobic pockets.
- Pharmacophore mapping : Alignment with known active sites (e.g., HER2 ATP-binding domain).
- ADMET prediction : Tools like SwissADME assess solubility (LogP) and metabolic stability .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Resolution strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH recommendations for cytotoxicity.
- Dose normalization : Express activity as µM (not µg/mL) to account for molecular weight differences.
- Meta-analysis : Compare data across studies using tools like RevMan, adjusting for covariates (e.g., serum content in cell media) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for acid-sensitive intermediates .
- Crystallography : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
- Toxicity Studies : Follow OECD 423 guidelines for acute oral toxicity in rodent models to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
